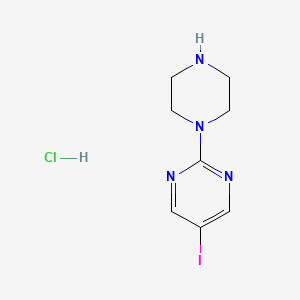

5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride

Description

Properties

IUPAC Name |

5-iodo-2-piperazin-1-ylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN4.ClH/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVNBCKGCZTPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=N2)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClIN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) Route

Synthesis of 2-Chloro-5-iodopyrimidine

The precursor 2-chloro-5-iodopyrimidine is critical for subsequent piperazine coupling. Two primary methods are documented:

Direct Iodination of 2,5-Dichloropyrimidine

Iodination is achieved using sodium iodide (NaI) and a copper(I) catalyst in dimethylformamide (DMF) at 80–100°C. This halogen-exchange reaction substitutes chlorine at position 5:

$$

\text{2,5-Dichloropyrimidine} + \text{NaI} \xrightarrow{\text{CuI, DMF}} \text{2-Chloro-5-iodopyrimidine} + \text{NaCl}

$$

Key parameters :

Electrophilic Iodination

Alternative approaches use iodine monochloride (ICl) or $$N$$-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃). This method is less common due to side-product formation.

Piperazine Coupling

The chlorine at position 2 is displaced by piperazine under basic conditions. Two strategies are employed:

Unprotected Piperazine

Reaction of 2-chloro-5-iodopyrimidine with excess piperazine in refluxing toluene or acetonitrile, using potassium carbonate (K₂CO₃) as a base:

$$

\text{2-Chloro-5-iodopyrimidine} + \text{Piperazine} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{5-Iodo-2-piperazin-1-yl-pyrimidine} + \text{HCl}

$$

Optimization notes :

- Solvent : Toluene preferred for easier azeotropic water removal.

- Reaction time : 12–24 hours.

- Yield : 60–70% after column chromatography.

Boc-Protected Piperazine

To enhance regioselectivity, tert-butyl piperazine-1-carboxylate is used. After coupling, the Boc group is removed with hydrochloric acid:

$$

\text{2-Chloro-5-iodopyrimidine} + \text{Boc-piperazine} \xrightarrow{\text{Et}_3\text{N}, \Delta} \text{Boc-protected intermediate} \xrightarrow{\text{HCl}} \text{5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride}

$$

Advantages :

One-Pot Halogen-Piperazine Exchange

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable direct coupling of iodopyrimidines with piperazine. For example, a Buchwald-Hartwig amination using Pd(OAc)₂ and XantPhos ligand in dioxane:

$$

\text{5-Iodo-2-chloropyrimidine} + \text{Piperazine} \xrightarrow{\text{Pd(OAc)}_2, \text{XantPhos}} \text{5-Iodo-2-piperazin-1-yl-pyrimidine}

$$

Conditions :

Purification and Salt Formation

Crystallization

The crude product is dissolved in hot ethanol or methanol, followed by slow addition of diethyl ether to induce crystallization. Key steps:

Analytical Data and Characterization

Spectroscopic Properties

Industrial-Scale Considerations

Cost-Effective Reagents

Challenges and Alternatives

Iodine Stability

Iodinated pyrimidines are light-sensitive. Recommendations:

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate or cesium carbonate in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets are often the subject of detailed biochemical studies.

Comparison with Similar Compounds

Research Implications

The evidence underscores the need for targeted studies on 5-Iodo-2-piperazin-1-yl-pyrimidine HCl, particularly:

Stability Profiling : Accelerated degradation studies under varied pH/temperature conditions, informed by amitriptyline HCl protocols .

Activity Screening : Kinase or receptor-binding assays to differentiate its mechanism from tricyclics or PPAR agonists.

Analytical Validation : Development of RP-HPLC or LC-MS methods accounting for iodine’s UV absorbance and piperazine’s polarity .

Biological Activity

5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrimidine structure, which is known for diverse biological activities. The presence of the piperazine moiety enhances its pharmacological properties, making it a valuable scaffold in drug design.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- Studies have indicated that pyrimidine derivatives exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential

- Research has highlighted the potential of pyrimidine derivatives as anticancer agents. In vitro studies suggest that compounds related to this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .

3. Neuroprotective Effects

- There is emerging evidence supporting the neuroprotective effects of pyrimidine derivatives. Compounds similar to this compound may inhibit enzymes implicated in neurodegenerative diseases, such as neutral sphingomyelinase 2 (nSMase2), which is involved in Alzheimer's disease pathology .

The mechanisms through which this compound exerts its biological effects are multifaceted:

1. Enzyme Inhibition

- The compound may act as an inhibitor of specific enzymes crucial for cellular signaling pathways, particularly those involved in cancer progression and neurodegeneration.

2. Interaction with Receptors

- It could interact with various receptors, modulating their activity and influencing downstream signaling pathways that affect cell growth and survival.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of pyrimidine derivatives, including this compound:

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-Iodo-2-piperazin-1-yl-pyrimidine hydrochloride with high purity?

- Methodology : Utilize nucleophilic substitution reactions between 2-chloro-pyrimidine derivatives and piperazine, followed by iodination at the 5-position. Optimize reaction conditions (e.g., anhydrous solvents like DMF, 60–80°C, 12–24 hours) to minimize side products. Purification via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) can achieve >95% purity. Monitor intermediates using TLC and confirm final structure via [1H/13C NMR] (compare pyrimidine and piperazine proton environments) and mass spectrometry .

Q. How should researchers characterize the compound’s solubility and stability for in vitro assays?

- Methodology : Test solubility in DMSO, PBS, and cell culture media using UV-Vis spectroscopy (λmax ~270 nm for pyrimidine derivatives). For stability, conduct accelerated degradation studies under varying pH (3–9) and temperatures (4°C, 25°C, 37°C) over 72 hours. Analyze degradation products via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, rinse immediately with water; for inhalation, move to fresh air. Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis. Reference GHS-compliant SDS sheets for related piperazine-pyrimidine compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during iodination?

- Methodology : Investigate competing pathways (e.g., over-iodination or piperazine deprotection) using kinetic studies. Vary iodine equivalents (1.0–1.5 eq) and reaction times. Characterize byproducts via LC-MS/MS. Computational modeling (DFT) can identify transition-state energetics favoring the 5-iodo product .

Q. What analytical techniques are suitable for quantifying trace impurities (e.g., dehalogenated byproducts)?

- Methodology : Employ UPLC-QTOF with a HILIC column (for polar impurities) and ESI+ ionization. Compare retention times and fragmentation patterns against synthesized reference standards (e.g., 2-piperazin-1-yl-pyrimidine). Validate method sensitivity (LOQ <0.1%) using spiked samples .

Q. How to optimize crystallography conditions for structural confirmation?

- Methodology : Screen crystallization solvents (e.g., ethanol/water mixtures) via vapor diffusion. Use single-crystal X-ray diffraction (Cu-Kα radiation) and refine data with SHELX. Compare bond lengths/angles with DFT-optimized structures to validate tautomeric forms .

Q. What in vitro assays are effective for evaluating kinase inhibition activity?

- Methodology : Use FRET-based kinase assays (e.g., EGFR/HER2) with ATP-concentration titrations. Pre-incubate compound (1–100 µM) with enzyme, then add fluorogenic substrate. Calculate IC50 via nonlinear regression. Include positive controls (e.g., gefitinib) and validate with cellular assays (e.g., proliferation inhibition in A431 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.